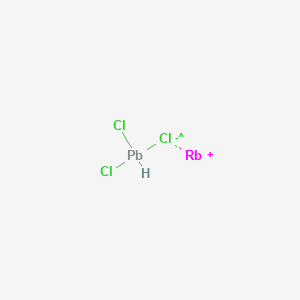
Rubidium trichloroplumbate
Description
Rubidium trichloroplumbate (CAS 15218-58-3) is an inorganic lead compound with the chemical formula Rb[PbCl₃], consisting of a rubidium cation (Rb⁺) and a trichloroplumbate anion ([PbCl₃]⁻). This compound belongs to the broader class of halogenoplumbates, which are notable for their diverse structural motifs and applications in materials science, particularly in semiconductor research and catalytic systems . The [PbCl₃]⁻ anion adopts a trigonal pyramidal geometry, with lead in the +2 oxidation state coordinated by three chloride ligands. This compound is typically synthesized through the reaction of rubidium chloride (RbCl) with lead(II) chloride (PbCl₂) under controlled stoichiometric conditions. Its crystalline structure and thermal stability have made it a subject of interest in solid-state chemistry .
Properties
CAS No. |
15218-58-3 |
|---|---|
Molecular Formula |
Cl3HPbRb |
Molecular Weight |
400 g/mol |
InChI |
InChI=1S/2ClH.Cl.Pb.Rb.H/h2*1H;;;;/q;;-1;+2;+1;/p-2 |
InChI Key |
SGSYXERHCSJHRW-UHFFFAOYSA-L |
SMILES |
[Cl-][PbH](Cl)Cl.[Rb+] |
Canonical SMILES |
[Cl-][PbH](Cl)Cl.[Rb+] |
Synonyms |
Rubidium trichloroplumbate |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Limitations
Recent studies emphasize the following:
Ionic Conductivity : Rb[PbCl₃] exhibits ionic conductivity of ~10⁻⁴ S/cm at 300°C, marginally lower than K[PbCl₃] (~10⁻³ S/cm), due to Rb⁺'s lower mobility .
Environmental Impact : Both compounds are classified as hazardous due to lead content, but Rb[PbCl₃]’s lower solubility may reduce its environmental mobility compared to K[PbCl₃] .
Key Limitations : Direct comparative studies on these compounds are scarce, and much of the data are extrapolated from analogous systems. Further experimental work is needed to validate theoretical predictions.
Q & A
Basic Research Questions
Q. What standard protocols are recommended for synthesizing Rubidium trichloroplumbate in laboratory settings?
- Methodology : Synthesis typically involves stoichiometric reactions between rubidium chloride (RbCl) and lead(II) chloride (PbCl₂) under inert conditions (e.g., argon atmosphere). Precise molar ratios (1:1 for Rb:Pb) and controlled heating (200–300°C) in a sealed quartz ampoule are critical. Post-synthesis, purification via vacuum sublimation or recrystallization in anhydrous solvents (e.g., ethanol) ensures high purity. Characterization should include X-ray diffraction (XRD) for crystal structure validation and elemental analysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what parameters require optimization?
- Methodology :
- NMR Spectroscopy : Use ⁸⁷Rb/⁸⁵Rb NMR to study local electronic environments. Optimize magnetic field homogeneity and employ dual-nuclei recording to reduce experimental uncertainties (δ ≈ 10⁻⁷) .
- XRD : Optimize monochromatic radiation (e.g., Cu-Kα) and refine lattice parameters using Rietveld analysis.
- UV-Vis Spectroscopy : Monitor charge-transfer transitions in the visible range (400–600 nm) to confirm Pb²⁺ coordination .
Q. What factors influence the purity of this compound during synthesis, and how can they be controlled?
- Methodology : Key factors include reactant stoichiometry, moisture exclusion (hygroscopic RbCl), and reaction time/temperature. Control via:
- Stoichiometric calibration : Use gravimetric analysis for RbCl and PbCl₂.
- Inert conditions : Conduct synthesis in gloveboxes with O₂/H₂O levels <1 ppm.
- Post-synthesis analysis : Employ inductively coupled plasma mass spectrometry (ICP-MS) to detect trace impurities (e.g., Rb₂PbCl₄ byproducts) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between theoretical predictions and experimental data for this compound’s magnetic properties?
- Methodology :
- Computational modeling : Use density functional theory (DFT) to simulate magnetic moments, accounting for relativistic effects (spin-orbit coupling in Pb²⁺).
- Experimental cross-validation : Compare NMR-derived magnetic moments (⁸⁷Rb/⁸⁵Rb) with SQUID magnetometry results. Address discrepancies by refining crystal field parameters or probing lattice distortions via high-resolution XRD .
Q. What strategies minimize isotopic interference in NMR analysis of this compound?
- Methodology :
- Isotopic enrichment : Use ⁸⁷Rb-enriched precursors to reduce signal overlap with ⁸⁵Rb.
- Pulse sequence optimization : Apply WURST-QCPMG (Wideband, Uniform Rate, Smooth Truncation Quadrupolar Carr-Purcell-Meiboom-Gill) to broaden excitation bandwidths and resolve quadrupolar splits.
- Error mitigation : Use dual-nuclei referencing (e.g., ¹³³Cs as an internal standard) to calibrate magnetic field instabilities .
Q. How can dual-nuclei NMR techniques improve accuracy in measuring this compound’s nuclear magnetic moments?
- Methodology : Simultaneous recording of ⁸⁷Rb and ⁸⁵Rb NMR signals reduces systematic errors (e.g., magnetic field drift). Key steps:
- Hardware synchronization : Use phase-locked oscillators for dual-channel detection.
- Data analysis : Apply Bayesian statistics to deconvolute overlapping peaks and extract precise gyromagnetic ratios (γ). This approach achieves δ ≈ 10⁻⁷ uncertainty, critical for quantum metrology applications .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported lattice parameters for this compound?
- Methodology :
- Meta-analysis : Compile XRD datasets from multiple studies and assess outliers via Grubbs’ test.
- Sample variability : Investigate synthesis conditions (e.g., cooling rates affecting crystal defects).
- Advanced characterization : Use neutron diffraction to resolve light-atom positions (Cl⁻) obscured in XRD .
Methodological Best Practices
- Experimental replication : Follow Beilstein Journal guidelines for detailed method reporting, including raw data (e.g., XRD .cif files) in supplementary materials .
- Statistical rigor : Use NIH-compliant protocols for error reporting (e.g., 95% confidence intervals for NMR shifts) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


